
6-(Difluoromethyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(Difluoromethyl)pyridine-2-carboxamide” is a chemical compound with the molecular weight of 172.13 . It is also known as 6-(difluoromethyl)picolinamide . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “6-(Difluoromethyl)pyridine-2-carboxamide” involves several steps. The compound is obtained by the ring closure reaction, the Suzuki reaction, the hydrolysis, and amidation reactions . The structure of the compound is confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The molecular structure of “6-(Difluoromethyl)pyridine-2-carboxamide” is represented by the Inchi Code: 1S/C7H6F2N2O/c8-6(9)4-2-1-3-5(11-4)7(10)12/h1-3,6H, (H2,10,12) . The structure has been confirmed by single crystal X-ray diffraction and subjected to crystallographic and conformational analyses .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques and Crystal Structure : The compound 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, an organic intermediate with azabicyclo and amide groups, is synthesized using various reactions like the ring closure reaction, the Suzuki reaction, hydrolysis, and amidation. Its structure is confirmed through spectroscopy and X-ray diffraction, with additional molecular structure analysis using density functional theory (DFT) (Qin et al., 2019).
Chemical Modification and Reactivity
- Modification by Radical Substitution : Pyridine-3-carboxamide undergoes reactions with alkyl radicals to yield mono-, di-, and tri-alkylated products. The study demonstrates the reactivity sequence of different alkyl radicals, leading to various substituted products, which are further transformed into other derivatives (Tada & Yokoi, 1989).
Coordination Chemistry and Complex Formation
- Coordination Complexes with Metal Ions : Pyridine-2-carboxamide-based ligands are used to form coordination complexes with various metal ions. These ligands have been utilized in creating low-molecular-weight representations of metallo-proteins/enzymes and as NO donors in transition metal complexes (Rajput & Mukherjee, 2013).
Antimicrobial Applications
- Potential Antimicrobial Agents : Schiff's bases derived from pyridine-2,6-carboxamide have shown significant antimicrobial activity. These compounds are synthesized and evaluated for their bactericidal and fungicidal activities, demonstrating comparable effectiveness to reference antibiotic drugs (Al-Omar & Amr, 2010).
Sensing and Imaging Applications
- Fluorescent Sensing and Imaging : Pyridine-2,6-dicarboxamide scaffolds are used as fluorescent probes for detecting Pd2+ ions in aqueous media. These probes have applications in paper-strip sensors, polystyrene film-based sensors, and cell imaging, illustrating their versatility in sensing and imaging applications (Kumar et al., 2017).
Structural and Conformational Studies
- Conformational Analysis of Amide Rotational Barriers : The amide rotational barriers in pyridine carboxamides like picolinamide and nicotinamide are investigated through dynamic nuclear magnetic resonance and ab initio calculations. This study provides insights into the energetics and structural properties of these compounds, which are crucial in medicinal chemistry (Olsen et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes such as succinate dehydrogenase .
Mode of Action
This interaction could potentially inhibit the enzyme’s function, leading to a disruption in the metabolic processes of the organism .
Biochemical Pathways
Given that similar compounds target succinate dehydrogenase, it can be inferred that the compound may affect the citric acid cycle, also known as the krebs cycle . This cycle is crucial for cellular respiration, and disruption of this cycle could lead to significant downstream effects on the organism’s metabolism.
Result of Action
Given that similar compounds inhibit succinate dehydrogenase, it can be inferred that the compound may disrupt cellular respiration, leading to potential cell death .
properties
IUPAC Name |
6-(difluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-6(9)4-2-1-3-5(11-4)7(10)12/h1-3,6H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPZOKZPSRIBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

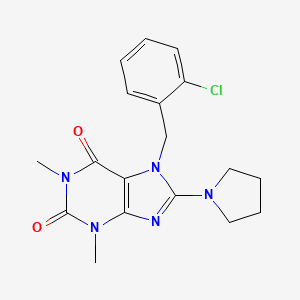
![N-(4-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2712783.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate](/img/structure/B2712784.png)
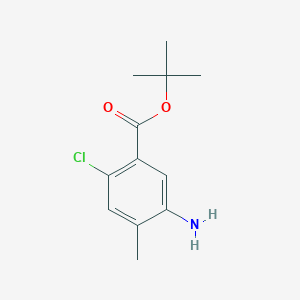

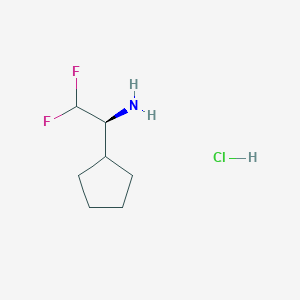

![2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine](/img/structure/B2712794.png)
![6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2712795.png)
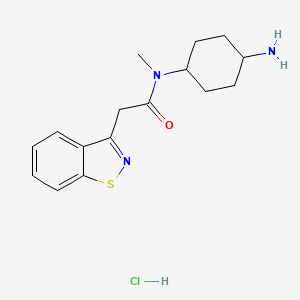

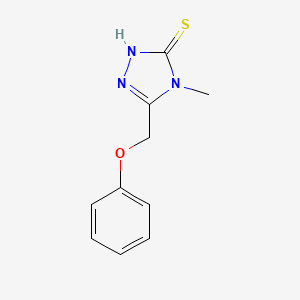
![N-(furan-2-ylmethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2712802.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butyl}propanamide](/img/structure/B2712803.png)